N-(3-phenylcyclohexyl)-3-(triazol-1-yl)piperidine-1-carboxamide
Description
N-(3-phenylcyclohexyl)-3-(triazol-1-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a phenyl group attached to a cyclohexyl ring, a triazole ring, and a piperidine carboxamide moiety
Properties
IUPAC Name |
N-(3-phenylcyclohexyl)-3-(triazol-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c26-20(24-12-5-10-19(15-24)25-13-11-21-23-25)22-18-9-4-8-17(14-18)16-6-2-1-3-7-16/h1-3,6-7,11,13,17-19H,4-5,8-10,12,14-15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCOLAIOOKKAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)N2CCCC(C2)N3C=CN=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylcyclohexyl)-3-(triazol-1-yl)piperidine-1-carboxamide typically involves multiple steps:
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Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of a 3-phenylcyclohexyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction where benzene reacts with cyclohexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Introduction of the Triazole Ring: : The next step involves the introduction of the triazole ring. This can be done through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The reaction is typically catalyzed by copper(I) salts.
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Formation of the Piperidine Carboxamide: : The final step involves the formation of the piperidine carboxamide moiety. This can be achieved by reacting the triazole-containing intermediate with piperidine and a carboxylating agent such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(3-phenylcyclohexyl)-3-(triazol-1-yl)piperidine-1-carboxamide can undergo oxidation reactions, particularly at the phenyl and cyclohexyl rings. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : The compound can also undergo reduction reactions, especially at the triazole ring. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
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Substitution: : Substitution reactions can occur at various positions on the compound, particularly on the phenyl ring. Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenylcyclohexanone derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-phenylcyclohexyl)-3-(triazol-1-yl)piperidine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-phenylcyclohexyl)-3-(triazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylcyclohexyl)-3-(imidazol-1-yl)piperidine-1-carboxamide: Similar structure but with an imidazole ring instead of a triazole ring.
N-(3-phenylcyclohexyl)-3-(pyrazol-1-yl)piperidine-1-carboxamide: Similar structure but with a pyrazole ring instead of a triazole ring.
Uniqueness
N-(3-phenylcyclohexyl)-3-(triazol-1-yl)piperidine-1-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can engage in specific interactions that are not possible with other heterocycles, making this compound particularly interesting for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
